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Compound of Interest

Compound Name: 3-Nitrosalicylic acid

Cat. No.: B120594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of benzoxazinone

heterocyclic systems, which are valuable scaffolds in medicinal chemistry, starting from 3-
nitrosalicylic acid. The procedures are presented as a two-step process involving the

reduction of the nitro group followed by cyclization.

Application Note 1: Synthesis of 8-Carboxy-2-
phenyl-4H-benzo[d][1][2]oxazin-4-one
This protocol outlines the synthesis of 8-carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one from

3-nitrosalicylic acid. The first step is the catalytic hydrogenation of 3-nitrosalicylic acid to 3-

aminosalicylic acid. The subsequent step involves the cyclization of 3-aminosalicylic acid with

benzoyl chloride.

Experimental Protocols
Step 1: Synthesis of 3-Aminosalicylic Acid via Catalytic Hydrogenation

This procedure is adapted from a general method for the reduction of substituted nitrosalicylic

acids.[1][3]
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Preparation: In a high-pressure reactor equipped with a magnetic stirrer, add 3-nitrosalicylic
acid (10 g), methanol (50 ml), and 10% palladium on activated carbon (1 g).

Hydrogenation: Seal the reactor and connect it to a hydrogen gas source. Pressurize the

reactor to 5 bar with hydrogen.

Reaction: Stir the reaction mixture at 30-35°C. Maintain a constant hydrogen pressure

throughout the reaction.

Monitoring: The reaction is typically complete after 5 hours, which can be monitored by the

cessation of hydrogen consumption.

Work-up: After the reaction is complete, carefully vent the reactor and filter the reaction

mixture to remove the palladium catalyst.

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-

aminosalicylic acid. The product can be purified by adjusting the pH of an aqueous solution

to its isoelectric point (around pH 4-5) to precipitate the product, which is then filtered,

washed with cold water, and dried.[1]

Step 2: Synthesis of 8-Carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one

This protocol is based on the reaction of anthranilic acid with benzoyl chloride.[4]

Reaction Setup: Dissolve the 3-aminosalicylic acid obtained from Step 1 in anhydrous

pyridine in a round-bottom flask.

Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring.

Cyclization: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for several hours until the reaction is complete (monitoring by TLC is

recommended).

Isolation: Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid

to precipitate the product.
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Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable

solvent (e.g., ethanol) to obtain pure 8-carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

Quantitative Data
Step Product
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Reaction Workflow Diagram
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Step 1: Reduction

Step 2: Cyclization

3-Nitrosalicylic Acid

3-Aminosalicylic Acid

10% Pd/C, H₂ (5 bar)
Methanol, 30-35°C

3-Aminosalicylic Acid

8-Carboxy-2-phenyl-4H-benzo[d][1,3]oxazin-4-one

Benzoyl Chloride
Pyridine, 0°C to RT

Click to download full resolution via product page

Caption: Workflow for the synthesis of 8-carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

Application Note 2: Synthesis of 8-Carboxy-2-
methyl-4H-benzo[d][1][2]oxazin-4-one
This protocol details the synthesis of 8-carboxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one, a

related benzoxazinone derivative, from 3-nitrosalicylic acid. The initial reduction step is

identical to the one described in Application Note 1. The second step involves cyclization with

acetic anhydride.

Experimental Protocols
Step 1: Synthesis of 3-Aminosalicylic Acid
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Please refer to the protocol detailed in Application Note 1, Step 1.

Step 2: Synthesis of 8-Carboxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one

This procedure is based on the general method of reacting anthranilic acid with acetic

anhydride.[5]

Reaction Setup: Place the 3-aminosalicylic acid obtained from Step 1 in a round-bottom

flask.

Acylation and Cyclization: Add an excess of acetic anhydride to the flask.

Reaction: Heat the mixture to reflux for a specified period (typically 1-2 hours).

Monitoring: The progress of the reaction can be monitored by TLC.

Isolation: After cooling, the product often crystallizes directly from the reaction mixture. If not,

the excess acetic anhydride can be carefully quenched with water, and the precipitated

product is collected by filtration.

Purification: The crude product is washed with cold water and can be recrystallized from a

suitable solvent like ethanol or acetic acid to yield pure 8-carboxy-2-methyl-4H-benzo[d][1]

[2]oxazin-4-one.
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Step 1: Reduction

Step 2: Cyclization

3-Nitrosalicylic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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